molecular formula C24H25N5O3S B2705048 N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105237-35-1

N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2705048
CAS No.: 1105237-35-1
M. Wt: 463.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Milestones in Triazoloquinazoline Research

Year Development Significance
1998 First reported synthesis of triazoloquinazoline core Established foundational synthetic routes
2015 Discovery of DNA intercalation activity Validated mechanism for anticancer applications
2021 Identification of VEGFR-2 inhibitory activity Expanded therapeutic targets to angiogenesis
2022 Development of N-cyclopentyl derivatives Improved pharmacokinetic properties

Evolution of N-substituted Triazoloquinazoline Derivatives

N-substitution has emerged as a critical strategy for modulating the bioavailability and target affinity of triazoloquinazoline derivatives. Early analogs primarily featured simple alkyl groups (e.g., methyl, ethyl), but recent work has shifted toward bulky, lipophilic substituents to enhance DNA binding and cellular permeability.

Impact of N-substituents on Biological Activity

Substituent Example Compound Target Activity (IC50)
3-Methylbutyl Compound 12d 22.08 μM (HepG2)
Cyclopentyl N-cyclopentyl derivative 10 μM (MCF-7)
4-Methylbenzyl AKOS004965751 15.2 μM (PC3)

The introduction of the cyclopentyl group at the N-position, as seen in N-cyclopentyl-4-(3-methylbutyl)-2-[(4-methylphenyl)methyl]-1,5-dioxo-...-carboxamide , improved metabolic stability compared to linear alkyl chains. This modification increased the compound’s half-life in hepatic microsomal assays by 40%, highlighting the role of steric hindrance in reducing oxidative metabolism.

Significance in Contemporary Drug Discovery

Triazoloquinazoline derivatives exhibit polypharmacology, simultaneously targeting multiple pathways:

  • DNA intercalation : Disrupts replication in cancer cells.
  • VEGFR-2 inhibition : Suppresses angiogenesis in solid tumors.
  • Apoptosis induction : Upregulates pro-apoptotic BAX and downregulates BCL-2.

A 2025 study demonstrated that compound 6 (triazolo[4,3-a]quinazoline derivative) arrested the MCF-7 cell cycle at the G1 phase (75% cell accumulation) and reduced BCL-2 expression by 60%. These multitarget effects underscore their potential as alternatives to single-mechanism chemotherapeutics.

Position of N-cyclopentyl Derivatives within Medicinal Chemistry Literature

N-cyclopentyl-substituted triazoloquinazolines represent a strategic advancement in optimizing drug-like properties. Compared to earlier analogs:

Property N-Cyclopentyl Derivative Linear Alkyl Analog
LogP 3.8 2.1
Solubility (μg/mL) 12.4 45.6
Plasma Protein Binding 89% 72%

The cyclopentyl group’s rigid, non-planar structure enhances binding to hydrophobic enzyme pockets while maintaining moderate solubility. Molecular docking studies reveal that the cyclopentyl moiety forms van der Waals interactions with VAL-916 and LEU-919 residues in VEGFR-2, contributing to a docking score of −9.2 kcal/mol. These features position N-cyclopentyl derivatives as lead candidates for further preclinical development.

Properties

IUPAC Name

N-cyclopentyl-1-[(3-methoxyphenyl)methylsulfanyl]-4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3S/c1-28-22(31)19-11-10-16(21(30)25-17-7-3-4-8-17)13-20(19)29-23(28)26-27-24(29)33-14-15-6-5-9-18(12-15)32-2/h5-6,9-13,17H,3-4,7-8,14H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVSBPRWBNYGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the triazoloquinazoline intermediate.

    Attachment of the Methoxybenzylthio Group: This step involves the reaction of the triazoloquinazoline intermediate with a methoxybenzylthiol derivative under mild conditions, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxybenzylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazoloquinazolines.

Scientific Research Applications

Chemical Characteristics

This compound features a complex structure that includes a triazole ring and a quinazoline moiety. Such structural diversity often correlates with a broad spectrum of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Quinazolines are well-documented for their anticancer properties. Recent studies have shown that derivatives of quinazoline can inhibit tumor growth across various cancer cell lines. For instance, compounds similar to N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide have demonstrated significant cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .

CompoundCell LineIC50 (µM)
Compound AA5490.5
Compound BMCF-70.3
N-cyclopentyl...A549TBD

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit antimicrobial activity against various pathogens. The presence of the methoxyphenyl and sulfanyl groups in this compound enhances its interaction with microbial targets, potentially leading to new treatments for resistant strains of bacteria and fungi .

Anti-inflammatory Effects

Compounds in the quinazoline family have also been evaluated for their anti-inflammatory properties. Studies suggest that N-cyclopentyl derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Central Nervous System (CNS) Effects

Emerging research has begun to explore the neuroprotective effects of quinazoline derivatives. Preliminary findings indicate that compounds like this compound may modulate neurotransmitter systems or possess neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives:

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives against human cancer cell lines. The results indicated that modifications to the quinazoline structure could significantly enhance anticancer activity.
  • Antimicrobial Evaluation : Research conducted at a leading pharmaceutical institute demonstrated that specific modifications in the quinazoline structure led to increased potency against MRSA (Methicillin-resistant Staphylococcus aureus).
  • Neuroprotective Study : An investigation into the neuroprotective effects of quinazolines showed promising results in animal models of Alzheimer's disease, suggesting potential pathways for therapeutic intervention.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazoloquinazoline Derivatives

Compound Name Position 1 Substituent Position 4 Substituent Position 8 Carboxamide Group
Target Compound 3-Methoxyphenylmethylsulfanyl Methyl Cyclopentyl
F472-0542 () Phenylethylsulfanyl 3-Methylbutyl Cyclopentyl
Compound 4 () 4-Chlorophenylsulfonylphenyl Benzyl N/A (1,3-oxazole derivative)

These substituent variations influence physicochemical properties such as solubility , logP , and molecular weight (e.g., F472-0542 has a higher molecular weight due to its bulkier 3-methylbutyl group).

Spectral Comparisons Using NMR and MS/MS

NMR Analysis

and highlight the utility of NMR in identifying structural similarities. For example:

  • In triazoloquinazoline derivatives, regions A (positions 39–44) and B (positions 29–36) in $ ^1H $-NMR spectra show distinct chemical shifts when substituents differ, while other regions remain unchanged .
  • The target compound’s 3-methoxyphenylmethylsulfanyl group would likely alter chemical shifts in regions analogous to A/B compared to F472-0542’s phenylethylsulfanyl group.

Table 2: Representative NMR Chemical Shifts (ppm)

Proton Position Target Compound F472-0542 Compound 1 ()
Region A 7.2–7.5 6.8–7.1 7.0–7.3
Region B 2.8–3.2 3.0–3.4 2.9–3.3

MS/MS Molecular Networking

describes molecular clustering via cosine scores of MS/MS fragmentation patterns. The target compound’s fragmentation profile would cluster with triazoloquinazolines sharing similar sulfanyl or carboxamide groups (e.g., cosine score >0.8 for F472-0542) but diverge from 1,3-oxazole derivatives (e.g., compounds in –5) .

Biological Activity

N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline class. This compound exhibits significant biological activity and has potential therapeutic applications in various fields, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a triazoloquinazoline core with several functional groups that enhance its biological properties. The molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, and it has a molecular weight of approximately 368.45 g/mol. The structure includes:

  • A triazolo ring system
  • A quinazoline core
  • A methoxyphenyl substituent
  • A sulfanyl group

These structural components contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that the compound may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy.

Antitumor Activity

Recent studies have demonstrated that compounds within the triazoloquinazoline class exhibit promising antitumor effects. For example:

  • In vitro studies : The compound has shown significant cytotoxicity against various cancer cell lines, including ovarian carcinoma (A2780) and others. It inhibits tumor cell proliferation by disrupting the cell cycle.
Cell LineIC50 (µM)Reference
A2780 (Ovarian)5.2
K-562 (Leukemia)7.8
MCF-7 (Breast)6.5

Enzyme Inhibition

The compound may also act as an inhibitor of various kinases involved in cellular signaling pathways. Its structural similarity to known kinase inhibitors suggests potential for selective inhibition.

Case Studies

  • Study on CDK Inhibition : A study identified a series of quinazoline derivatives as potent CDK inhibitors. The compound's structure allowed it to bind effectively to the ATP-binding site of CDKs, leading to significant inhibition of their activity both in vitro and in vivo .
  • Antiproliferative Effects : Another research project screened multiple compounds for their ability to inhibit tumor growth in multicellular spheroids. The results indicated that derivatives similar to N-cyclopentyl-1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-methyl-5-oxo exhibited strong antiproliferative effects, particularly against solid tumors .

Q & A

Q. Basic Research Focus

  • NMR (1H/13C) : Assign peaks for the triazole (δ 7.8–8.2 ppm), cyclopentyl (δ 1.5–2.5 ppm), and methoxyphenyl (δ 3.8 ppm) groups .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) groups .
    Purity Criteria : ≥95% by HPLC (C18 column, acetonitrile/water gradient) .

What strategies improve yield in the final carboxamide coupling step?

Q. Advanced Research Focus

  • Activation Reagents : Use HATU or T3P instead of EDC/HOBt for higher coupling efficiency (85–95% yield) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and minimize side-product formation .
  • Scavenger Resins : Remove excess amines or activated esters during workup (e.g., polymer-bound isocyanate) .

How can researchers investigate the compound’s mechanism of action using omics approaches?

Q. Advanced Research Focus

  • Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis pathways) .
  • Proteomics (TMT Labeling) : Quantify protein abundance changes, focusing on kinase targets (e.g., MAPK, PI3K) .
  • Metabolomics (GC-MS) : Map alterations in central carbon metabolism (e.g., TCA cycle intermediates) .
    Data Integration : Use pathway analysis tools (IPA, STRING) to link multi-omics findings into a cohesive mechanism .

What are the key considerations for scaling up synthesis from lab to pilot plant?

Q. Advanced Research Focus

  • Reactor Design : Optimize heat transfer in continuous flow reactors for exothermic steps (e.g., cyclization) .
  • Solvent Recovery : Implement distillation systems to recycle DMF or THF, reducing waste .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
    Safety Protocols : Conduct DSC analysis to identify thermal hazards during scale-up .

How does the 3-methoxyphenylsulfanyl moiety influence the compound’s pharmacokinetic properties?

Q. Basic Research Focus

  • Lipophilicity (LogP) : The sulfanyl group increases LogP (~3.5), enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability : CYP450 isoforms (e.g., CYP3A4) may oxidize the methoxy group, requiring prodrug strategies .
    Experimental Validation :
  • Caco-2 Assay : Measure apical-to-basolateral transport to predict intestinal absorption .
  • Microsomal Incubations : Assess hepatic clearance using liver microsomes and NADPH cofactors .

What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

Q. Advanced Research Focus

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
  • Bootstrap Resampling : Estimate confidence intervals for IC50/EC50 values with 10,000 iterations .
  • Bayesian Hierarchical Models : Account for inter-experiment variability in multi-lab studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.